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Compound of Interest

Compound Name: 5,6-Dihydro-2H-pyran-3-methanol

CAS No.: 14774-35-7

Cat. No.: B080585

Get Quote

5,6-Dihydro-2H-pyran-3-methanol is a bifunctional heterocyclic compound featuring a primary

allylic alcohol appended to a dihydropyran ring.[1][2] Its chemical structure, containing both a

nucleophilic hydroxyl group and an electrophilic double bond, makes it a highly versatile and

valuable building block in modern organic synthesis. This guide provides an in-depth

exploration of its utility, focusing on key transformations that leverage its unique reactivity. The

protocols and discussions herein are tailored for researchers and scientists engaged in the

synthesis of complex molecules, particularly within the realms of natural products and

medicinal chemistry, where the dihydropyran motif is a common feature in bioactive

compounds.[3][4][5]

Section 1: Enantioselective Epoxidation via
Sharpless Asymmetric Epoxidation (SAE)
The allylic alcohol functionality in 5,6-Dihydro-2H-pyran-3-methanol makes it an ideal

substrate for the Sharpless Asymmetric Epoxidation (SAE). This powerful reaction allows for

the conversion of the prochiral alkene into a chiral 2,3-epoxy alcohol with a high degree of

stereocontrol.[6][7] The resulting epoxide is a synthetically rich intermediate, primed for a

variety of nucleophilic ring-opening reactions to introduce new stereocenters.
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Causality and Mechanistic Insight: The success of the SAE lies in the formation of a chiral

catalyst in situ. Titanium(IV) isopropoxide [Ti(OiPr)₄] and an enantiomerically pure dialkyl

tartrate, such as diisopropyl tartrate (DIPT), form a dimeric complex. This complex coordinates

both the allylic alcohol substrate and the oxidant, tert-butyl hydroperoxide (TBHP).[8] The chiral

environment of the tartrate ligand dictates the facial selectivity of oxygen delivery from the

coordinated TBHP to the double bond. The choice between (+)-DIPT and (-)-DIPT allows for

the predictable synthesis of either enantiomer of the resulting epoxide, a crucial advantage in

target-oriented synthesis.

Protocol 1: Sharpless Asymmetric Epoxidation
This protocol details the enantioselective epoxidation of 5,6-Dihydro-2H-pyran-3-methanol.

Materials:

5,6-Dihydro-2H-pyran-3-methanol

Titanium(IV) isopropoxide [Ti(OiPr)₄]

L-(+)-Diisopropyl tartrate (DIPT) or D-(-)-DIPT

Anhydrous tert-butyl hydroperoxide (TBHP) in toluene (e.g., 5.5 M solution)

Powdered 4Å molecular sieves

Anhydrous dichloromethane (DCM)

10% aqueous NaOH solution, pre-chilled to 0°C

Brine

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Flask Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add powdered 4Å

molecular sieves to a flame-dried, three-necked round-bottom flask equipped with a

magnetic stir bar and a thermometer.
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Solvent Addition: Add anhydrous DCM and cool the suspension to -20 °C using a suitable

cooling bath (e.g., dry ice/acetonitrile).

Catalyst Formation: To the cooled suspension, add the chiral DIPT (1.2 equivalents relative

to Ti) followed by the slow, dropwise addition of Ti(OiPr)₄ (1.0 equivalent). Stir the resulting

mixture at -20 °C for 30 minutes to allow for the formation of the chiral titanium-tartrate

complex.

Substrate Addition: Add a solution of 5,6-Dihydro-2H-pyran-3-methanol in DCM to the

reaction mixture.

Oxidant Addition: Slowly add a pre-cooled (-20 °C) solution of anhydrous TBHP in toluene

(2.0 equivalents) dropwise via syringe, ensuring the internal temperature is maintained below

-15 °C.

Reaction Monitoring: Stir the reaction mixture at -20 °C. The progress of the reaction can be

monitored by thin-layer chromatography (TLC).

Quenching: Upon completion, quench the reaction by adding a pre-chilled 10% aqueous

NaOH solution. Remove the flask from the cooling bath and allow it to warm to room

temperature while stirring vigorously for approximately 1 hour, or until the two phases

become clear.

Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the

aqueous phase with DCM (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter,

and concentrate under reduced pressure. The crude epoxy alcohol can be purified by flash

column chromatography on silica gel.

Workflow for Sharpless Asymmetric Epoxidation
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Caption: General experimental workflow for the Sharpless asymmetric epoxidation.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b080585/docs?utm_src=pdf-body-img#introduction-the-versatility-of-a-dihydropyran-building-block
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080585?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Section 2: Selective Allylic Oxidation to the
Aldehyde
The primary alcohol of 5,6-Dihydro-2H-pyran-3-methanol can be selectively oxidized to the

corresponding aldehyde, (5,6-dihydro-2H-pyran-3-yl)methanal. This transformation provides a

valuable electrophilic handle for subsequent carbon-carbon bond-forming reactions, such as

Wittig, Grignard, or aldol reactions. A key challenge is to achieve this oxidation with high

chemoselectivity, avoiding over-oxidation to the carboxylic acid or reaction at the allylic C-H

bonds.

Causality and Method Selection: While classic oxidants like manganese dioxide (MnO₂) can be

used for allylic alcohols, they often require large excesses and can suffer from reproducibility

issues.[9] Modern methods offer milder and more reliable alternatives. TEMPO (2,2,6,6-

Tetramethylpiperidine-1-oxyl) mediated oxidation is an excellent choice.[10] In this system,

TEMPO acts as a catalyst, being oxidized to the active N-oxoammonium salt by a

stoichiometric co-oxidant. This salt then oxidizes the alcohol to the aldehyde, regenerating

TEMPO. This catalytic cycle allows for mild reaction conditions and high selectivity for primary

alcohols.[10]

Data Presentation: Comparison of Oxidation Methods
Oxidation
Method

Typical
Oxidant
System

Conditions
Selectivity for
1° Allylic
Alcohols

Common
Byproducts

TEMPO-

mediated

TEMPO (cat.),

NaOCl or BAIB
RT, CH₂Cl₂ High to Excellent

Minimal over-

oxidation

Swern Oxidation
(COCl)₂, DMSO,

Et₃N
-78 °C to RT Excellent

Stoichiometric

sulfur waste

Dess-Martin

Dess-Martin

Periodinane

(DMP)

RT, CH₂Cl₂ Excellent
Stoichiometric

iodine waste

Manganese

Dioxide
Activated MnO₂ RT or Reflux Good

Requires large

excess of MnO₂
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Protocol 2: TEMPO-Mediated Oxidation
This protocol describes the oxidation using TEMPO with (diacetoxyiodo)benzene (BAIB) as the

stoichiometric co-oxidant.[11]

Materials:

5,6-Dihydro-2H-pyran-3-methanol

TEMPO

(Diacetoxyiodo)benzene (BAIB)

Dichloromethane (DCM)

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Saturated aqueous sodium chloride (brine)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Initial Setup: In a round-bottom flask, dissolve 5,6-Dihydro-2H-pyran-3-methanol (1.0 eq) in

DCM.

Co-oxidant Addition: Add BAIB (1.5 eq) to the solution and stir at room temperature for

approximately 30 minutes.

Catalyst Addition: Add TEMPO (0.1 eq) to the reaction mixture.

Reaction: Continue stirring at room temperature. The reaction is typically complete within 2-5

hours. Monitor the disappearance of the starting material by TLC.

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer

sequentially with saturated aqueous Na₂S₂O₃ and then with brine.

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. The resulting crude aldehyde is often pure enough for subsequent steps,
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but can be further purified by flash chromatography if necessary.

Catalytic Cycle of TEMPO-Mediated Oxidation
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Caption: The catalytic cycle for TEMPO-mediated alcohol oxidation.

Section 3: A Gateway to Bioactive Heterocycles
The dihydropyran core is a privileged scaffold found in numerous natural products and

pharmaceuticals exhibiting a wide range of biological activities, including antitumor,

antibacterial, and anti-inflammatory properties.[3][4][5][12] 5,6-Dihydro-2H-pyran-3-methanol
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and its derivatives serve as critical starting materials for the synthesis of these complex

molecules. For instance, dihydropyran-based macrolides have been synthesized and shown to

selectively inhibit PI3Kα, a key enzyme in cancer signaling pathways.[3][4]

Synthetic Strategy: The products from the epoxidation and oxidation reactions described above

are ideal precursors for building molecular complexity.

The Chiral Epoxide: Can be opened by various nucleophiles (e.g., organocuprates,

alkoxides, amines) to install substituents at the C2 or C3 position with defined

stereochemistry, leading to trans-disubstituted pyran rings.

The Aldehyde: Can undergo olefination reactions to extend the side chain, or be used in

aldol or other condensation reactions to form larger, more complex structures.

Synthetic Utility of 5,6-Dihydro-2H-pyran-3-methanol Derivatives
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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